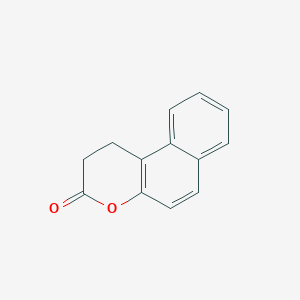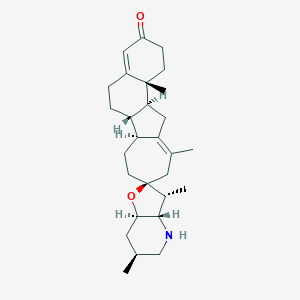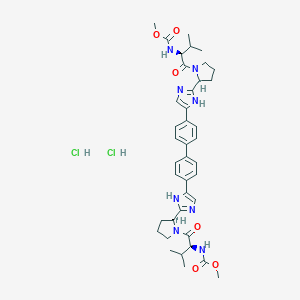![molecular formula C20H16F3N3O2 B548020 1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B548020.png)
1-[4-(2-Methylpyridin-4-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
AHL196 is a FLT3 inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Characterization : This compound is synthesized using various methods, including reactions with isocyanates and aminopyridines. Characterization involves mass spectrometry, NMR, and FT-IR spectroscopy. Single-crystal X-ray diffraction and density functional theory calculations are used for structural determination (Sun et al., 2022).
Chemical Reactivity and Derivative Synthesis
- Reactivity and Derivative Formation : The compound’s reactivity with other chemicals like methyl iodide is studied to understand its chemical behavior and to synthesize various derivatives (Jung et al., 2008).
Biological and Pharmacological Research
Anticancer Agent Development : Derivatives of this compound are designed and synthesized for their antiproliferative activity against cancer cell lines. They are evaluated as potential anticancer agents and BRAF inhibitors (Feng et al., 2020).
Inhibitory Effects in Biological Systems : The compound is involved in the study of inhibitors in biological systems, such as the inhibition of soluble epoxide hydrolase, which has applications in modulating inflammation and protecting against various diseases (Wan et al., 2019).
Translation Initiation Inhibition for Anticancer Applications : Certain derivatives of the compound are found to activate the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This provides a potential pathway for the development of anti-cancer agents (Denoyelle et al., 2012).
Material Science and Chemistry
Applications in Polymerization : The compound and its derivatives are used in polymerization processes. They act as initiators in the polymerization of epoxides, indicating their utility in material science and polymer chemistry (Makiuchi et al., 2015).
Corrosion Inhibition : Some derivatives of the compound are evaluated as corrosion inhibitors for metals like mild steel, showcasing their potential application in industrial processes (Mistry et al., 2011).
Eigenschaften
Molekularformel |
C20H16F3N3O2 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
1-(4-((2-methylpyridin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea |
InChI |
InChI=1S/C20H16F3N3O2/c1-13-11-18(9-10-24-13)28-17-7-5-15(6-8-17)25-19(27)26-16-4-2-3-14(12-16)20(21,22)23/h2-12H,1H3,(H2,25,26,27) |
InChI-Schlüssel |
GISIPUFWENYLFB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(C(F)(F)F)=C1)NC2=CC=C(OC3=CC(C)=NC=C3)C=C2 |
Kanonische SMILES |
CC1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AHL-196; AHL196; AHL 196. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-13-(trifluoromethyl)-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B548475.png)








![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)

